3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride
Description
3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride is a heterocyclic compound featuring a fused triazolo-pyridine core with a propan-2-yl substituent at position 3 and a methanamine group at position 6, stabilized as a hydrochloride salt. The compound’s synthesis likely involves cyclization strategies similar to those for triazolo-pyridine derivatives, such as condensation of amino-triazoles with ketones or aldehydes under catalytic conditions, as seen in related syntheses of triazolo-pyrimidines () .
Properties
IUPAC Name |
(3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4.ClH/c1-7(2)10-13-12-9-4-3-8(5-11)6-14(9)10;/h3-4,6-7H,5,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIPJTXZZNJNQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C=C(C=C2)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors. This step often requires the use of a catalyst and specific reaction conditions to ensure high yield and purity.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a series of substitution reactions. This step may involve the use of reagents such as halogenated pyridines and nucleophiles.
Amination: The methanamine group is introduced through an amination reaction, which may involve the use of amines and reducing agents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: It is investigated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.
Materials Science: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used as a tool compound to study biological pathways and mechanisms, particularly those involving triazole and pyridine moieties.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Methanamine at C6 (target compound) contrasts with ethoxy or methyl groups in analogs (), which may alter receptor-binding kinetics due to differences in hydrogen-bonding capacity .
Ring Saturation :
- The saturated pyridine ring in reduces aromaticity, likely decreasing metabolic stability but increasing conformational flexibility .
Biological Activity
3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H12N4
- Molecular Weight : 176.22 g/mol
- CAS Number : 1082428-28-1
- IUPAC Name : 3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
The compound is believed to exert its biological effects primarily through interactions with microtubules. It has been identified as a tubulin polymerization inhibitor, which is crucial in cancer therapy as it disrupts the mitotic spindle formation necessary for cell division.
Anticancer Properties
Recent studies have demonstrated that derivatives of 3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin exhibit significant antiproliferative activity against various cancer cell lines. Notably:
- In Vitro Studies :
- The compound was tested against HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer) cell lines.
- An analogue of this compound showed IC50 values ranging from 30 to 43 nM across these cell lines, indicating potent antiproliferative effects compared to standard treatments like CA-4 (Colchicine) .
| Cell Line | IC50 (nM) | Reference Compound IC50 (nM) |
|---|---|---|
| HeLa | 38 | 5 |
| A549 | 43 | 180 |
| HT-29 | 30 | 3100 |
Induction of Apoptosis
The mechanism by which this compound induces cell death involves apoptosis. It has been shown to:
- Block the cell cycle at the G2/M phase.
- Activate intrinsic apoptotic pathways evidenced by mitochondrial depolarization and caspase activation .
Case Studies
- Zebrafish Model : In vivo experiments using zebrafish xenografts demonstrated that the compound effectively reduced tumor mass without causing toxicity to the host organism. This suggests a favorable therapeutic index for further development .
- Comparative Analysis : When compared with other tubulin inhibitors, this compound exhibited superior activity against specific cancer types while maintaining lower toxicity levels .
Q & A
Q. Advanced Research Focus
In vitro hepatic microsomes : Incubate with rat/human liver microsomes (0.5–1 mg/mL) and NADPH. Monitor degradation via LC-MS/MS.
CYP450 inhibition assays : Screen against CYP3A4/2D6 isoforms using fluorescent probes.
In vivo PK studies : Administer intravenously/orally to rodents. Collect plasma at 0.5, 1, 2, 4, 8, 24 h. Calculate AUC and half-life .
How does the hydrochloride salt form influence stability and formulation development?
Q. Advanced Research Focus
- Hygroscopicity : Characterize via dynamic vapor sorption (DVS). Store under nitrogen with desiccants.
- Polymorphism : Screen salt forms (e.g., maleate, sulfate) using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD).
- Formulation : Optimize for oral bioavailability using spray-dried dispersions with HPMCAS .
What strategies validate the compound’s purity in complex matrices (e.g., biological samples)?
Q. Advanced Research Focus
- LC-MS/MS : Use multiple reaction monitoring (MRM) for selective quantification. Validate per ICH Q2(R1) guidelines (linearity: R² >0.99; LOD <1 ng/mL).
- Stability-indicating methods : Stress testing under heat, light, and pH extremes to confirm specificity .
How can computational modeling guide the design of analogs with improved target binding?
Q. Advanced Research Focus
Molecular docking : Use AutoDock Vina to predict binding modes to targets (e.g., serotonin receptors).
MD simulations : Run 100-ns trajectories in GROMACS to assess ligand-protein stability.
QSAR models : Train on datasets (e.g., ChEMBL) to predict logP, pKa, and IC50 .
What in vitro assays are optimal for evaluating neuropharmacological potential?
Q. Advanced Research Focus
- Radioligand binding : Screen against σ-1 receptors (³H-(+)-pentazocine) and NMDA receptors (³H-MK-801).
- Calcium imaging : Use SH-SY5Y cells loaded with Fluo-4 AM to assess neuronal activity modulation.
- Patch-clamp electrophysiology : Measure ion channel blockade (e.g., Kv7.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
